

# In Vivo Administration of UM4118 in AML Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**UM4118** is a novel small molecule identified as a potent copper ionophore. It has demonstrated significant preclinical activity against acute myeloid leukemia (AML), particularly in subtypes harboring mutations in the splicing factor 3b subunit 1 (SF3B1) gene. **UM4118** functions by inducing cuproptosis, a recently identified form of copper-dependent cell death. This document provides an overview of the mechanism of action of **UM4118** and outlines a generalized protocol for its in vivo administration in AML mouse models based on available preclinical data for similar compounds and standard practices in the field.

Disclaimer: The following protocols are generalized recommendations and should be optimized for specific experimental designs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

## Mechanism of Action of UM4118 in AML

**UM4118** acts as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to a toxic intracellular accumulation of copper. This process triggers a specific cell death pathway known as cuproptosis. Key molecular events in **UM4118**-induced cuproptosis include the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins, ultimately leading to proteotoxic stress and cell death[1].

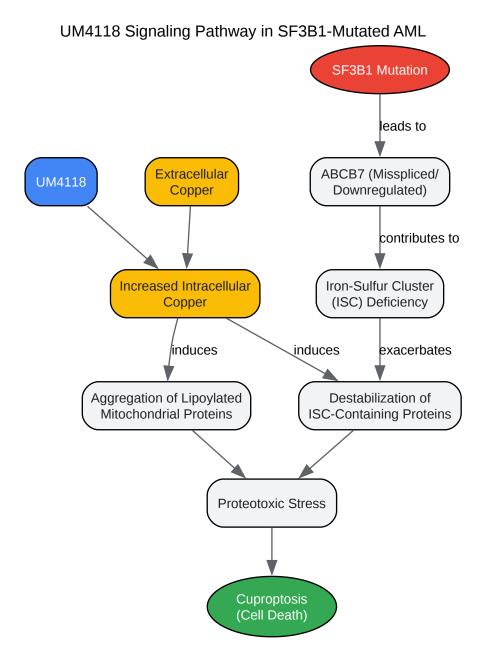


AML cells with mutations in SF3B1 exhibit a heightened sensitivity to **UM4118**. This vulnerability is linked to the missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, which creates a synthetic lethal interaction with copper ionophores like **UM4118**[1].

## Signaling Pathway of UM4118-Induced Cuproptosis in SF3B1-Mutated AML

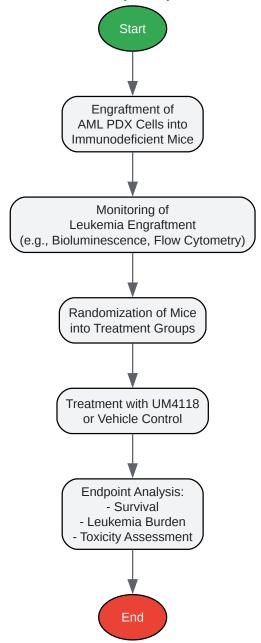
The following diagram illustrates the proposed signaling cascade initiated by **UM4118** in SF3B1-mutated AML cells.







#### General Workflow for In Vivo Efficacy Study of UM4118 in AML PDX Model



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### References

- 1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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